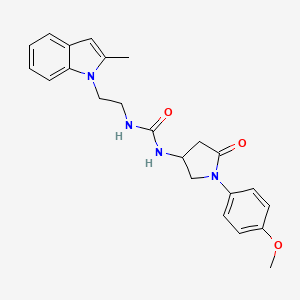
1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Pyrrolidine Core : Provides a cyclic structure that can influence the compound's interactions with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity, which may improve bioavailability.
- Indole Moiety : Known for its diverse biological activities, including effects on neurotransmitter systems.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Key Functional Groups | Urea, Pyrrolidine, Methoxyphenyl, Indole |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrrolidine and indole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it may inhibit proteases or kinases that are crucial for cellular signaling pathways.
Table 2: Potential Biological Targets
| Target Enzyme | Activity Type |
|---|---|
| Factor Xa | Anticoagulant activity |
| Cyclin-dependent kinases (CDKs) | Cell cycle regulation |
| Proteasome | Inhibition of protein degradation |
The proposed mechanism of action involves the interaction of the compound with various biological receptors and enzymes. The presence of the methoxyphenyl group may enhance binding affinity to target proteins, while the indole moiety could facilitate interactions with neurotransmitter receptors.
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives, including compounds structurally similar to our target compound. The results indicated that modifications to the urea linkage significantly affected potency against cancer cell lines and enzyme inhibition profiles .
In another case study, an analog of this compound was tested for its effects on apoptosis in breast cancer cells. Results showed significant induction of apoptotic markers, suggesting potential for therapeutic use in oncology .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its structural characteristics.
Absorption and Bioavailability
Due to its lipophilic nature attributed to the methoxyphenyl group, this compound is expected to have good oral bioavailability. However, further studies are required to quantify these properties accurately.
Metabolism
Metabolic studies indicate that similar compounds undergo phase I and II metabolic transformations, which can affect their efficacy and safety profiles. The presence of functional groups such as methoxy may influence metabolic pathways.
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-13-17-5-3-4-6-21(17)26(16)12-11-24-23(29)25-18-14-22(28)27(15-18)19-7-9-20(30-2)10-8-19/h3-10,13,18H,11-12,14-15H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZVPBDGYVBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














